molecular formula C10H15FN2O5S B6247264 tert-butyl N-({4-[(fluorosulfonyl)methyl]-1,3-oxazol-5-yl}methyl)carbamate CAS No. 2408962-39-8

tert-butyl N-({4-[(fluorosulfonyl)methyl]-1,3-oxazol-5-yl}methyl)carbamate

Cat. No.: B6247264
CAS No.: 2408962-39-8
M. Wt: 294.3
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Description

tert-butyl N-({4-[(fluorosulfonyl)methyl]-1,3-oxazol-5-yl}methyl)carbamate: is a complex organic compound that features a tert-butyl group, a fluorosulfonyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-({4-[(fluorosulfonyl)methyl]-1,3-oxazol-5-yl}methyl)carbamate typically involves multiple steps, starting with the preparation of the oxazole ring The oxazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditionsThe final step involves the protection of the amino group with a tert-butyl carbamate group, which is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-({4-[(fluorosulfonyl)methyl]-1,3-oxazol-5-yl}methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: LiAlH4, NaBH4, H2/Pd

    Substitution: Amines, thiols, alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives, depending on the nucleophile employed .

Scientific Research Applications

tert-butyl N-({4-[(fluorosulfonyl)methyl]-1,3-oxazol-5-yl}methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-({4-[(fluorosulfonyl)methyl]-1,3-oxazol-5-yl}methyl)carbamate involves its interaction with specific molecular targets and pathways. The fluorosulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins, enzymes, or other biomolecules, potentially altering their function and activity. The oxazole ring and tert-butyl carbamate group may also contribute to the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-({4-[(fluorosulfonyl)methyl]-1,3-oxazol-5-yl}methyl)carbamate
  • tert-butyl N-({4-[(fluorosulfonyl)pyridin-2-yl]methyl}carbamate)
  • tert-butyl N-({4-[(fluorosulfonyl)phenyl]methyl}carbamate)

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the oxazole ring, fluorosulfonyl group, and tert-butyl carbamate group makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

2408962-39-8

Molecular Formula

C10H15FN2O5S

Molecular Weight

294.3

Purity

95

Origin of Product

United States

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